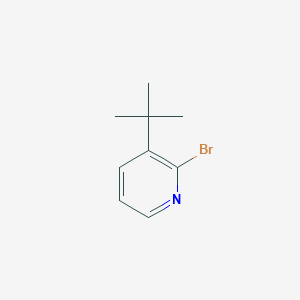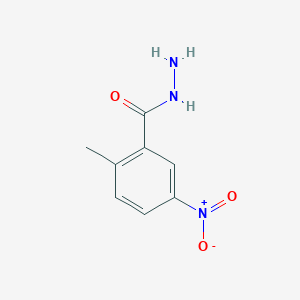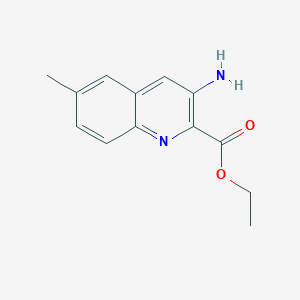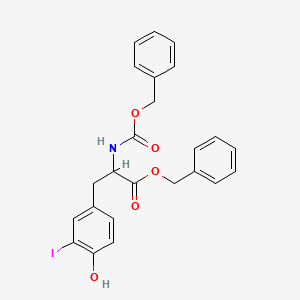
2-Bromo-3-(tert-butyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(tert-butyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It features a bromine atom at the second position and a tert-butyl group at the third position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(tert-butyl)pyridine can be achieved through several methods. One common approach involves the bromination of 3-(tert-butyl)pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-(tert-butyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Cross-Coupling Reactions: Palladium catalysts, along with boronic acids or stannanes, are employed under inert atmosphere conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Cross-Coupling Reactions: Biaryl compounds or other complex organic molecules.
Oxidation and Reduction: Pyridine derivatives with altered oxidation states.
Aplicaciones Científicas De Investigación
2-Bromo-3-(tert-butyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(tert-butyl)pyridine depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the pyridine ring. In cross-coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
2-Bromo-3-(tert-butyl)pyridine can be compared with other halogenated pyridines, such as:
- 2-Chloro-3-(tert-butyl)pyridine
- 2-Iodo-3-(tert-butyl)pyridine
- 2-Bromo-4-(tert-butyl)pyridine
These compounds share similar structural features but differ in their reactivity and applications. The presence of different halogen atoms or substitution patterns can influence the compound’s chemical behavior and suitability for specific reactions.
Propiedades
Número CAS |
1211521-35-5 |
|---|---|
Fórmula molecular |
C9H12BrN |
Peso molecular |
214.10 g/mol |
Nombre IUPAC |
2-bromo-3-tert-butylpyridine |
InChI |
InChI=1S/C9H12BrN/c1-9(2,3)7-5-4-6-11-8(7)10/h4-6H,1-3H3 |
Clave InChI |
GNKSIAKAPOWLMH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(N=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670606.png)
![6-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13670609.png)
![6-Chloroisothiazolo[4,3-b]pyridin-3-amine](/img/structure/B13670620.png)



![Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13670645.png)

![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate](/img/structure/B13670668.png)
